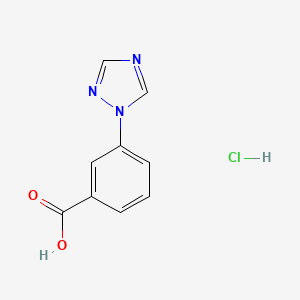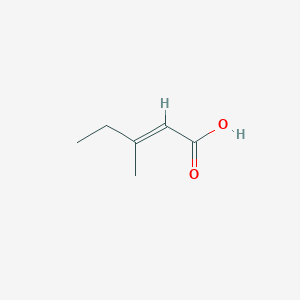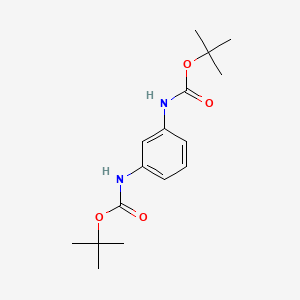
1,2,4-三唑-1-基苯甲酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride: is a chemical compound that features a triazole ring attached to a benzoic acid moiety.
科学研究应用
Chemistry: In chemistry, 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and inhibition .
Medicine: The most significant application of 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is in medicinal chemistry. It has shown promise as a lead compound in the development of anticancer agents. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics .
作用机制
Target of Action
It’s known that similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .
Mode of Action
It’s noted that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell growth and death .
Result of Action
The result of the action of 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to a decrease in the growth of cancer cells .
生化分析
Cellular Effects
In vitro cytotoxic evaluation indicated that some hybrids of 3-(1H-1,2,4-triazol-1-yl)benzoic acid exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, some compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
It has been shown that some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 1H-1,2,4-triazole with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
化学反应分析
Types of Reactions: 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The benzoic acid moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the triazole ring, while substitution reactions can introduce different functional groups onto the benzoic acid moiety .
相似化合物的比较
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 3,5-di(1H-1,2,4-triazol-1-yl)benzoic acid
- 4,4’-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid)
Comparison: Compared to similar compounds, 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern on the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds, highlighting its potential as a therapeutic agent .
属性
IUPAC Name |
3-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPRLQSAVKSCAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-30-2 |
Source


|
| Record name | 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)
![Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406130.png)
![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)



![N-(3,4-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2406139.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide](/img/structure/B2406143.png)
